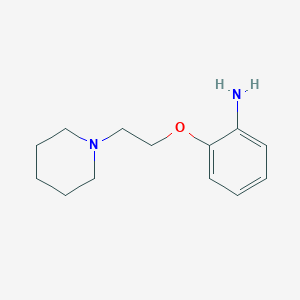

2-(2-哌啶-1-基乙氧基)-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

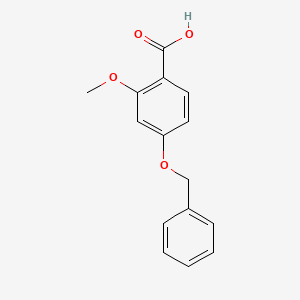

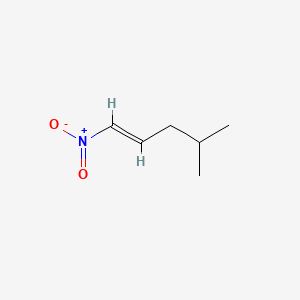

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a compound that belongs to the class of piperidine analogues, which are known for their interactions with various neurotransmitter transporters. These compounds are of significant interest due to their potential therapeutic applications in neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder .

Synthesis Analysis

The synthesis of piperidine analogues often involves multi-step chemical reactions. For instance, asymmetric synthesis methods have been employed to create 2-(1-aminoalkyl)piperidines, which are structurally related to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine . The synthesis process can include the reduction of intermediates, hydrogenolysis, and the addition of lithium derivatives to introduce various substituents . Additionally, three-component synthesis methods have been used to create complex piperidine structures, which may be applicable to the synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine .

Molecular Structure Analysis

The molecular structure of piperidine analogues can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been elucidated, revealing the dihedral angles between the piperidine ring and the attached phenyl and phenylamine moieties . Such structural analyses are crucial for understanding the conformation and potential biological interactions of these molecules.

Chemical Reactions Analysis

Piperidine analogues can undergo various chemical reactions, which are essential for their biological activity and interaction with neurotransmitter transporters. The compounds can exhibit different affinities for dopamine, serotonin, and norepinephrine transporters based on their chemical structure and the nature of their substituents . The ability to bind to these transporters is a key factor in their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine analogues, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methoxyphenyl groups can affect these properties and the overall pharmacokinetic profile of the compounds . Additionally, the crystal structure and hydrogen bonding patterns can provide insights into the compound's behavior in solid-state and its interactions in biological systems .

科学研究应用

生物基质中的分析剖析:一项研究聚焦于芳基环己胺的表征和分析剖析,包括与2-(2-哌啶-1-基乙氧基)-苯胺相关的类似物。这项研究提供了关于这些化合物在血液、尿液和玻璃体液等生物体液中的定性和定量分析的见解,使用了液相色谱和质谱技术(De Paoli et al., 2013)。

Beta(3)激动剂的开发:另一项研究描述了(4-哌啶-1-基)-苯磺酰胺的合成和评价作为beta(3)-肾上腺素受体激动剂。这项研究可能有助于理解2-(2-哌啶-1-基乙氧基)-苯胺在受体靶向疗法中的潜在应用(Hu et al., 2001)。

抗菌活性:一项研究合成了1-(2-取代苯基-2,3-二氢-1H-苯并[b][1,4]二氮杂环-4-基)萘-2-醇衍生物,揭示了显著的抗菌和抗真菌活性。这些发现对于理解结构类似于2-(2-哌啶-1-基乙氧基)-苯胺的化合物的抗菌潜力至关重要(Kottapalle & Shinde, 2021)。

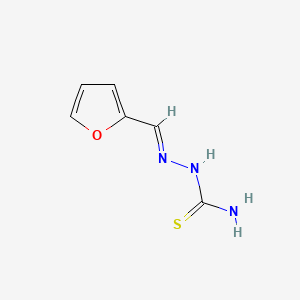

杀真菌活性:关于与2-(2-哌啶-1-基乙氧基)-苯胺相关的氨基噻唑化合物的研究突显了它们对植物病原真菌的杀真菌活性。这些研究有助于我们了解这些化合物在农业应用中的潜在作用(Choi et al., 2010)。

选择性雌激素受体调节剂(SERMs):一项研究涉及手性哌啶-4-醇作为SERMs的设计和生物评价,展示了2-(2-哌啶-1-基乙氧基)-苯胺类似物在开发针对雌激素受体的新型疗法中的潜力(Yadav et al., 2011)。

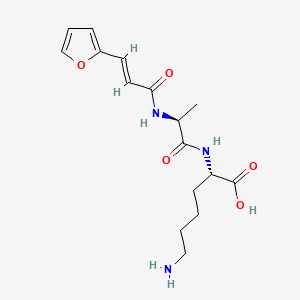

合成和对辣椒疫病菌的抗真菌活性:另一项研究合成了2-(2-哌啶-1-基乙氧基)-苯胺的衍生物并检验了它们的抗真菌活性,为新型杀菌剂的开发提供了宝贵的见解(Nam et al., 2011)。

未来方向

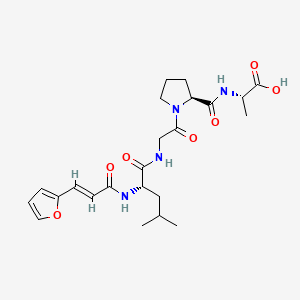

The compounds synthesized from “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation . These findings suggest that “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” and its derivatives have potential for further development and study as anti-inflammatory agents .

属性

IUPAC Name |

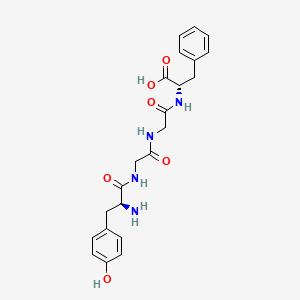

2-(2-piperidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXZSYLVSCQFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424633 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

CAS RN |

857373-29-6 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)